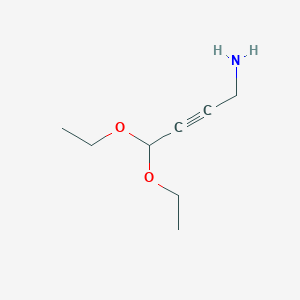

4,4-Diethoxybut-2-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to 4,4-Diethoxybut-2-yn-1-amine involves various catalytic and non-catalytic methods. A notable method is the rhodium(III)-catalyzed annulation of 4-arylbut-3-yn-1-amines with internal alkynes through C-H functionalization, which allows the formation of complex structures with high atom-economy and step-efficiency (Yang Li et al., 2018). Additionally, the Michael addition of various nitrogen and oxygen nucleophiles to conjugated terminal acetylenic ketones, closely related to 4,4-Diethoxybut-2-yn-1-amine, showcases the compound's reactivity, yielding Michael adducts with good to excellent yield (Myagmarsuren Sengee & L. Sydnes, 2011).

Molecular Structure Analysis The structure of compounds derived from 4,4-Diethoxybut-2-yn-1-amine, such as 2-(2-arylpyrrolidin-1-yl)pyrimidines, is achieved through acid-catalyzed reactions indicating the versatility in generating complex molecules (A. Gazizov et al., 2015).

Chemical Reactions and Properties The chemical reactivity of 4,4-Diethoxybut-2-yn-1-amine includes its participation in Michael addition reactions with nitrogen and oxygen nucleophiles, leading to various β-substituted α,β-unsaturated ketones. This reactivity profile showcases the compound's utility in synthetic chemistry for constructing complex molecular architectures (Myagmarsuren Sengee & L. Sydnes, 2011).

Physical Properties Analysis Research specifically focusing on the physical properties of 4,4-Diethoxybut-2-yn-1-amine is limited. However, the properties can be inferred from similar compounds, where synthesis methods and chemical reactivity play a significant role in determining physical characteristics like solubility, boiling point, and melting point.

Chemical Properties Analysis The chemical properties of 4,4-Diethoxybut-2-yn-1-amine, such as reactivity towards nucleophiles and participation in catalyzed reactions, are critical for its utility in synthetic organic chemistry. The compound's ability to undergo transformations such as Michael additions and annulations via C-H functionalization highlights its importance as a building block in chemical syntheses (Yang Li et al., 2018); (Myagmarsuren Sengee & L. Sydnes, 2011).

Safety and Hazards

4,4-Diethoxybut-2-yn-1-amine is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental exposure .

properties

IUPAC Name |

4,4-diethoxybut-2-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRSHCWJDOGNRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CCN)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369239 |

Source

|

| Record name | 4,4-diethoxybut-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diethoxybut-2-yn-1-amine | |

CAS RN |

124744-14-5 |

Source

|

| Record name | 4,4-diethoxybut-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)